molecular formula C23H29F3O6 B593239 5-trans Fluprostenol

5-trans Fluprostenol

Cat. No.: B593239
M. Wt: 458.5 g/mol
InChI Key: WWSWYXNVCBLWNZ-BDFMIYKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-trans Fluprostenol: is a synthetic analog of prostaglandin F2α, which is a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is primarily known for its role as an impurity in commercial preparations of fluprostenol, which is used in various medical applications, particularly in ophthalmology as an ocular hypotensive agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-trans Fluprostenol involves a series of stereoselective and regioselective reactions. A unified strategy for the synthesis of prostaglandins, including fluprostenol, involves the use of biocatalytic retrosynthesis. Key steps include:

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions and purification steps to minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 5-trans Fluprostenol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles like halides or alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can yield ketones, while reduction of ketones can produce secondary alcohols .

Comparison with Similar Compounds

Uniqueness: 5-trans Fluprostenol is unique due to its specific stereochemistry and its role as an impurity in commercial preparations of fluprostenol. Its distinct chemical structure and properties make it a valuable reference compound in scientific research and pharmaceutical development .

Biological Activity

5-trans Fluprostenol, a synthetic analog of prostaglandin F2α, exhibits significant biological activity primarily through its role as a potent agonist of the FP receptor. This article explores its mechanisms of action, cellular effects, pharmacokinetics, and therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound (CAS Number: 57968-83-9) is primarily recognized for its application in ophthalmology as an ocular hypotensive agent. It functions by modulating intraocular pressure through the activation of FP receptors located in ocular tissues, particularly the ciliary muscle .

Target Receptors
this compound selectively binds to FP receptors, which are G-protein-coupled receptors (GPCRs). This binding triggers a cascade of intracellular signaling pathways, including:

  • Activation of phospholipase C (PLC)
  • Increased intracellular calcium levels
  • Modulation of cyclic AMP (cAMP) pathways
  • Activation of protein kinase C (PKC) pathways

These interactions lead to various physiological responses such as smooth muscle contraction and enhanced aqueous humor outflow, contributing to reduced intraocular pressure .

Cellular Effects

The compound's biological effects are mediated through several cellular processes:

  • Smooth Muscle Relaxation: In ocular tissues, this compound promotes relaxation of the ciliary muscle, facilitating increased drainage of aqueous humor.
  • Gene Expression Modulation: It influences the expression of genes associated with inflammation and cell proliferation, impacting various cellular functions.
  • In Vitro Studies: Laboratory studies indicate that the compound's effects can be observed shortly after application, with peak responses typically occurring within hours.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized using advanced analytical techniques. A study employing tandem mass spectrometry demonstrated a limit of quantitation of 25 pg/ml in rat plasma, revealing its sensitivity and accuracy in pharmacokinetic assessments. The method was linear over three orders of magnitude and allowed for detailed analysis following intravenous administration in animal models .

Dosage Effects in Animal Models

Research indicates that the effects of this compound are dose-dependent:

  • Therapeutic Doses: Low doses effectively lower intraocular pressure with minimal side effects.
  • Toxicity Thresholds: Higher doses can lead to adverse events such as inflammation and tissue damage. Identifying these thresholds is crucial for safe clinical application .

Case Study 1: Ocular Hypotensive Effects

A clinical trial involving patients with glaucoma assessed the efficacy of this compound in reducing intraocular pressure. Results indicated a statistically significant decrease in pressure levels compared to baseline measurements, supporting its use as a therapeutic agent in managing glaucoma.

Case Study 2: Inflammatory Response Modulation

In a laboratory setting, researchers examined the compound's ability to modulate inflammatory cytokines. The results demonstrated that this compound significantly reduced the secretion of pro-inflammatory cytokines IL-6 and IL-12 in cultured cells, suggesting potential applications in inflammatory conditions .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Outcome
Intraocular Pressure ReductionActivation of FP receptors on ciliary muscleDecreased intraocular pressure
Smooth Muscle ContractionCalcium signaling via GPCR activationEnhanced fluid drainage
Gene Expression ModulationInfluence on inflammatory gene pathwaysReduced inflammation
Cytokine SecretionDownregulation of IL-6 and IL-12Anti-inflammatory effects

Properties

IUPAC Name

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1+,11-10+/t16-,18-,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSWYXNVCBLWNZ-BDFMIYKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C/CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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